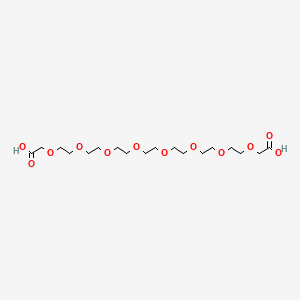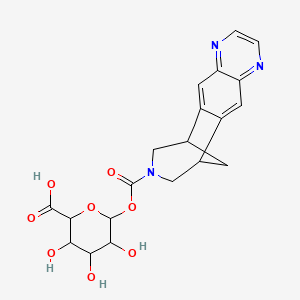
Cefprozil-d4 (E/Z mixture)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefprozil-d4 (E/Z mixture) is a deuterated form of cefprozil, a second-generation cephalosporin antibiotic. This compound is labeled with deuterium, which is a stable isotope of hydrogen. The E/Z mixture refers to the geometric isomers of the compound, which differ in the spatial arrangement of atoms around the double bond. Cefprozil-d4 is used primarily in scientific research to study the pharmacokinetics and metabolism of cefprozil.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cefprozil-d4 involves the incorporation of deuterium into the cefprozil molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps in the synthesis include the formation of the beta-lactam ring and the attachment of the deuterated side chain.
Industrial Production Methods: Industrial production of cefprozil-d4 typically involves large-scale synthesis using deuterated starting materials. The process includes several purification steps to ensure the high purity of the final product. The use of deuterated solvents and reagents is crucial to achieve the desired level of deuteration.
Análisis De Reacciones Químicas
Types of Reactions: Cefprozil-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the beta-lactam ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the beta-lactam ring under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Substituted beta-lactam derivatives.
Aplicaciones Científicas De Investigación
Cefprozil-d4 is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of cefprozil.
Biology: Employed in metabolic studies to understand the biotransformation of cefprozil in biological systems.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of cefprozil.
Industry: Utilized in the development of new formulations and drug delivery systems.
Mecanismo De Acción
Cefprozil-d4, like cefprozil, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis. This results in the lysis and death of the bacteria. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking in pharmacokinetic studies .
Comparación Con Compuestos Similares
Cefprozil: The non-deuterated form of cefprozil-d4.
Cefaclor: Another second-generation cephalosporin with a similar spectrum of activity.
Cefadroxil: A first-generation cephalosporin with a similar structure but different pharmacokinetic properties.
Uniqueness: Cefprozil-d4 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The deuterium atoms can be detected using mass spectrometry, allowing for precise tracking of the compound in biological systems. This makes cefprozil-d4 a valuable tool in scientific research, particularly in the study of drug metabolism and pharmacokinetics .
Propiedades
Número CAS |
1426173-48-9 |
|---|---|
Fórmula molecular |
C₁₈H₁₅D₄N₃O₅S |
Peso molecular |
393.45 |
Sinónimos |
(6R,7R)-7-[[(2R)-2-Amino-2-(4-hydroxyphenyl-d4)acetyl]amino]-8-oxo-3-(1-propen-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; BMY 28100-d4; Cefprozile-d4; Cefzil-d4; Cephprozyl-d4; Procef-d4; Prozef-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2S,3S,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[(2S,5S)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide](/img/structure/B1141116.png)
![[(3R,4S,5S,6S)-4,5-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1141119.png)
![[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate](/img/structure/B1141120.png)

![9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one](/img/structure/B1141125.png)

![[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1141128.png)






